2-(Aminomethyl)-1-benzothiophen-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(aminomethyl)-1-benzothiophen-4-ol |
InChI |
InChI=1S/C9H9NOS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H,5,10H2 |
InChI Key |
WBGZCGDKQQBZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)CN)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Analog Generation for 2 Aminomethyl 1 Benzothiophen 4 Ol and Derivatives
Regioselective Synthesis of the 1-Benzothiophen-4-ol Core
The regioselective construction of the 1-benzothiophen-4-ol core is a critical first step in the synthesis of 2-(aminomethyl)-1-benzothiophen-4-ol. Achieving the desired substitution pattern, particularly the placement of the hydroxyl group at the 4-position, requires careful selection of starting materials and reaction conditions to avoid the formation of isomeric products.
One potential strategy involves the cyclization of a suitably substituted benzene (B151609) derivative. For instance, a thiophenol bearing a methoxy (B1213986) group at the meta-position relative to the thiol can serve as a key precursor. The synthesis can be envisioned to start from 3-methoxythiophenol. This starting material can then undergo reactions to build the thiophene (B33073) ring. Subsequent demethylation of the methoxy group would then yield the desired 4-hydroxybenzothiophene.
Another approach could involve the use of a pre-functionalized benzene ring where the hydroxyl group is already in place, albeit in a protected form. For example, a starting material like 4-bromophenol (B116583) could have its hydroxyl group protected, followed by introduction of a sulfur-containing side chain that can then be cyclized to form the thiophene ring.
A variety of cyclization strategies have been reported for the synthesis of the benzothiophene (B83047) ring system, many of which can be adapted for the regioselective synthesis of the 4-hydroxy derivative. These include intramolecular cyclizations of aryl sulfides and related compounds.
| Starting Material | Reagents and Conditions | Product | Notes |
| 3-Methoxythiophenol | 1. Chloroacetaldehyde dimethyl acetal, acid catalyst2. Polyphosphoric acid, heat3. BBr3, CH2Cl2 | 1-Benzothiophen-4-ol | A multi-step sequence involving formation of an intermediate that is then cyclized and deprotected. |
| 4-Bromophenol | 1. Protection of OH group (e.g., as a benzyl (B1604629) ether)2. Introduction of a sulfur-containing side chain3. Cyclization catalyst (e.g., Pd-based)4. Deprotection | 1-Benzothiophen-4-ol | Offers an alternative route starting from a different commercially available material. |
Functionalization at the C-2 Aminomethyl Position
With the 1-benzothiophen-4-ol core in hand, the next critical step is the introduction of the aminomethyl group at the C-2 position. The Mannich reaction is a powerful and well-established method for the aminomethylation of acidic C-H bonds, and it is particularly well-suited for this transformation. numberanalytics.com
In the context of 1-benzothiophen-4-ol, the hydroxyl group at the 4-position activates the benzene ring towards electrophilic substitution. However, the thiophene ring is generally more reactive towards electrophiles than the benzene ring. Within the thiophene ring of a benzothiophene, the C-2 and C-3 positions are the most nucleophilic. The directing effect of the sulfur atom and the hydroxyl group would need to be considered to predict the regioselectivity of the Mannich reaction. For phenols, the Mannich reaction typically occurs at the ortho position to the hydroxyl group. researchgate.net In the case of 1-benzothiophen-4-ol, the C-3 position is ortho to the hydroxyl group, but electrophilic substitution on the thiophene ring often favors the C-2 position. The precise outcome would likely depend on the specific reaction conditions.
A plausible pathway for the C-2 aminomethylation would involve the reaction of 1-benzothiophen-4-ol with formaldehyde (B43269) and a suitable amine, such as dimethylamine, in the presence of an acid catalyst. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the electron-rich benzothiophene ring system.
Alternatively, a two-step approach could provide better regiocontrol. This would involve an initial electrophilic substitution at the C-2 position with a group that can be later converted to an aminomethyl moiety. For example, a Vilsmeier-Haack reaction could introduce a formyl group at C-2, which could then be converted to the aminomethyl group via reductive amination. Another possibility is the introduction of a halomethyl group at C-2, followed by nucleophilic substitution with an amine.
| Reaction | Reagents | Expected Product | Notes |
| Mannich Reaction | 1-Benzothiophen-4-ol, formaldehyde, dimethylamine, HCl | 2-(Dimethylaminomethyl)-1-benzothiophen-4-ol | A direct, one-pot method for aminomethylation. |
| Reductive Amination | 1. 1-Benzothiophen-4-ol, POCl3, DMF (Vilsmeier-Haack)2. Amine (e.g., NH3), reducing agent (e.g., NaBH3CN) | This compound | A two-step sequence that may offer better regiocontrol. |
| Halomethylation and Amination | 1. 1-Benzothiophen-4-ol, formaldehyde, HBr2. Amine (e.g., NH3) | This compound | Another two-step approach involving a halomethyl intermediate. |
Diversification through Substitution on the Benzothiophene Ring System
The this compound scaffold offers multiple points for diversification to generate a library of analogs. These include modifications of the aminomethyl group, the hydroxyl group, and further substitution on the aromatic rings.
N-Functionalization of the Aminomethyl Group: The primary or secondary amine of the aminomethyl group can be readily functionalized through various reactions. Acylation with acyl chlorides or anhydrides can introduce a wide range of amide functionalities. Alkylation with alkyl halides can lead to secondary, tertiary, or even quaternary amines. Reductive amination with aldehydes or ketones provides another avenue for introducing diverse substituents.
O-Functionalization of the Hydroxyl Group: The phenolic hydroxyl group at the 4-position can be converted into ethers or esters. Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide, can be used to introduce various alkyl or aryl groups. Esterification with carboxylic acids or their derivatives can provide a range of ester analogs.
Electrophilic Aromatic Substitution: The benzothiophene ring system can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The directing effects of the existing hydroxyl and aminomethyl (or a protected form) groups will influence the position of the incoming substituent. The hydroxyl group is an activating, ortho-, para-director, while the directing effect of the aminomethyl group would depend on the reaction conditions (protonated vs. free base).
| Position of Diversification | Reaction Type | Example Reagents | Resulting Functional Group |
| C-2 Aminomethyl Group | Acylation | Acetyl chloride | N-acetyl |
| C-2 Aminomethyl Group | Alkylation | Benzyl bromide | N-benzyl |
| C-2 Aminomethyl Group | Reductive Amination | Acetone, NaBH3CN | N-isopropyl |
| C-4 Hydroxyl Group | Etherification | Methyl iodide, K2CO3 | Methoxy |
| C-4 Hydroxyl Group | Esterification | Benzoic acid, DCC | Benzoate ester |
| Aromatic Ring | Nitration | HNO3, H2SO4 | Nitro |
| Aromatic Ring | Halogenation | NBS, AIBN | Bromo |
Contemporary Methodologies in Benzothiophene Synthesis
Modern synthetic chemistry emphasizes the development of efficient, sustainable, and high-throughput methods. These principles are being increasingly applied to the synthesis of benzothiophene derivatives.
Solid-Phase Synthesis Approaches
Solid-phase synthesis offers a powerful platform for the generation of combinatorial libraries of compounds for drug discovery and other applications. crsubscription.com This methodology involves attaching a starting material to a solid support (a polymer resin) and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.
A solid-phase synthesis of benzothiophene derivatives could be designed by anchoring a suitable precursor to a resin. For example, a resin-bound thiophenol could be used as the starting point for the construction of the benzothiophene ring. Alternatively, a pre-formed benzothiophene with a suitable linking point could be attached to the resin, followed by diversification reactions. This approach is particularly well-suited for the diversification of the this compound scaffold, where the core molecule could be attached to the resin through the hydroxyl group or a handle on the aromatic ring, and then the aminomethyl group could be elaborated in a combinatorial fashion. acs.orgresearchgate.net
Green Chemistry Principles in Benzothiophene Derivative Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of benzothiophene synthesis, this can be achieved through the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netwisdomlib.org The synthesis of benzothiophene derivatives can be significantly accelerated using microwave heating, for example, in cyclization and cross-coupling reactions. rsc.orgmanipal.edu
Ultrasound-Promoted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can also be applied to the synthesis of heterocyclic compounds. youtube.comyoutube.com Ultrasound can enhance reaction rates and yields by creating localized high temperatures and pressures through a phenomenon known as acoustic cavitation. jocpr.commdpi.com This can be particularly useful for heterogeneous reactions or for overcoming activation barriers.
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry. Many modern methods for benzothiophene synthesis rely on transition metal catalysts (e.g., palladium, copper, gold) to facilitate C-S and C-C bond formation. researchgate.netorganic-chemistry.orgresearchgate.net The development of more efficient and recyclable catalysts is an active area of research. Iodine-catalyzed cascade reactions of thiophenols with alkynes represent an economical and environmentally friendly approach to benzothiophenes. organic-chemistry.org
| Green Chemistry Approach | Application in Benzothiophene Synthesis | Advantages |
| Microwave-Assisted Synthesis | Cyclization and cross-coupling reactions | Reduced reaction times, higher yields, cleaner reactions |
| Ultrasound-Promoted Synthesis | Gewald reaction and other multi-component reactions | Enhanced reaction rates, useful for heterogeneous systems |
| Catalysis | C-S and C-C bond formation, cyclization | High efficiency, atom economy, potential for recyclability |
| Use of Greener Solvents | Water, ethanol, ionic liquids | Reduced toxicity and environmental impact |
Structure Activity Relationship Sar Elucidation for Benzothiophene Based Compounds
Identification of Key Pharmacophoric Elements within the 2-(Aminomethyl)-1-benzothiophen-4-ol Scaffold
The this compound scaffold is characterized by three principal pharmacophoric elements: the bicyclic benzothiophene (B83047) core, the aminomethyl group at the C2 position, and the hydroxyl group at the C4 position. The interplay of these features is crucial for the molecule's interaction with biological targets.
The benzothiophene nucleus serves as the foundational scaffold, providing a rigid structure that appropriately orients the substituents for optimal interaction with receptor binding sites. Its aromatic nature allows for potential π-π stacking interactions, a common feature in ligand-receptor binding. The sulfur atom in the thiophene (B33073) ring can participate in hydrogen bonding and other non-covalent interactions, further anchoring the molecule to its target. researchgate.net
The aminomethyl group at the C2 position is a key feature, with the basic nitrogen atom often acting as a proton acceptor, forming critical hydrogen bonds or ionic interactions with acidic residues in the target protein. The length and flexibility of the linker between the benzothiophene core and the amino group can significantly influence binding affinity. For instance, in a series of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives, the aminomethyl linker was found to be essential for their antimitotic and cytotoxic activities. acs.org
The hydroxyl group at the C4 position on the benzene (B151609) ring is another critical pharmacophoric feature. As a hydrogen bond donor and acceptor, it can establish vital interactions within a receptor's binding pocket. nih.govresearchgate.netnih.gov The position of this hydroxyl group is often crucial for activity, and its modification can lead to significant changes in biological response. researchgate.net For example, in a study of benzothiophene derivatives as BACE-1 inhibitors, it was noted that hydroxyl and methoxy (B1213986) substituents on the benzene nucleus could enhance activity. rsc.org Furthermore, pharmacophore mapping of arylbenzothiophene derivatives for MCF-7 cell inhibition highlighted the presence of a phenolic hydroxyl group as a crucial feature for activity. nih.gov
A hypothetical pharmacophore model for this compound would therefore include a hydrophobic aromatic region, a hydrogen bond acceptor (the amino group), and a hydrogen bond donor/acceptor (the hydroxyl group), all positioned at specific distances from each other.
Positional and Substituent Effects on Biological Activity
The biological activity of the this compound scaffold is highly sensitive to the position of its substituents and the nature of any additional chemical modifications.
Positional Isomerism: The relative positioning of the aminomethyl and hydroxyl groups on the benzothiophene core is a key determinant of activity. While specific data for the 2,4-disubstituted pattern of the title compound is limited, studies on related aminobenzothiophenes have demonstrated the importance of the amino group's location. For instance, in a study of aminobenzothiophenes as inhibitors of Mycobacterium smegmatis, 5-aminobenzothiophene and 6-aminobenzothiophene were identified as potent inhibitors, indicating that the position of the amino group on the benzene ring significantly impacts antimycobacterial activity. nih.gov Similarly, the position of the hydroxyl group can drastically alter the biological profile. In a series of chalcone (B49325) derivatives, it was found that hydroxyl groups at the C2 or C4 positions of a phenyl ring were involved in antibacterial activity. researchgate.net
Substituent Effects on the Aminomethyl Group: Modifications to the aminomethyl group, such as N-alkylation or N-acylation, can modulate the basicity, lipophilicity, and steric bulk of this moiety, thereby influencing its interaction with the target. For example, increasing the steric bulk on the nitrogen atom could either enhance or diminish activity depending on the topology of the binding site.
Substituent Effects on the Benzene and Thiophene Rings: The introduction of various substituents on the aromatic rings of the benzothiophene scaffold can fine-tune the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the entire scaffold. For example, in a series of benzothiophene derivatives, the introduction of a nitro group, an electron-withdrawing group, was found to enhance inhibitory effects toward acetylcholinesterase (AChE). rsc.org
The following interactive table summarizes the general effects of substituents on the benzothiophene scaffold based on findings from related compounds.
| Position of Substitution | Substituent Type | General Effect on Biological Activity |
| Benzene Ring | Electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance activity by altering electronic properties. |
| Benzene Ring | Electron-donating groups (e.g., -OCH3) | May increase binding affinity, as seen in some BACE-1 inhibitors. rsc.org |
| Thiophene Ring | Alkyl or Aryl groups | Can influence steric interactions within the binding pocket. |
| Amino Group | Alkylation/Acylation | Modulates basicity, lipophilicity, and steric hindrance. |
Comparative SAR Analysis with Related Heterocyclic Systems
To better understand the SAR of the this compound scaffold, it is useful to compare it with related heterocyclic systems such as benzothiazoles, indoles, and benzodioxanes.
Benzothiophene and benzothiazole (B30560) are bioisosteres, meaning they have similar steric and electronic properties and can often be interchanged in drug design without significant loss of biological activity. However, the subtle differences between the carbon and nitrogen atoms in the five-membered ring can lead to altered binding modes and pharmacological profiles.
For instance, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, benzothiazole-phenyl analogs have been explored, with SAR studies indicating that the placement of trifluoromethyl groups on the aromatic rings is well-tolerated by the target enzymes. nih.govescholarship.org The nitrogen atom in the benzothiazole ring can act as a hydrogen bond acceptor, a feature absent in the corresponding position of the benzothiophene scaffold, which can lead to different binding interactions.
Indole (B1671886) Analogues: The indole scaffold is another important heterocyclic system in medicinal chemistry and is isoelectronic with benzothiophene. Both indole and benzothiophene derivatives have been investigated as modulators of the human epithelial sodium channel (ENaC) and as histamine (B1213489) H3 antagonists. rsc.org A study on these antagonists revealed that both 3,5-substituted indole and 3,5-substituted benzothiophene analogs demonstrated good to excellent affinities for the human H3 receptor. unimi.it The nitrogen atom in the indole ring can act as a hydrogen bond donor, which can be a critical interaction for binding to certain biological targets, a property not shared by the sulfur atom in benzothiophene. The binding modes of indole-based tubulin inhibitors often involve hydrogen bonding with the indole nitrogen. nih.gov
Benzodioxane Analogues: The 1,4-benzodioxane (B1196944) scaffold is a versatile template used in the design of a wide range of biologically active compounds, including agents targeting neuronal nicotinic, α1-adrenergic, and serotoninergic receptors. unimi.itnih.gov Unlike the planar benzothiophene system, the dioxane ring in benzodioxane adopts a non-planar conformation, which can influence the spatial arrangement of substituents and their interaction with receptors. The oxygen atoms in the benzodioxane ring can act as hydrogen bond acceptors, similar to the sulfur atom in benzothiophene, but with different electronic properties. The flexibility and three-dimensional structure of the benzodioxane scaffold can offer advantages in targeting specific receptor subtypes where a non-planar ligand is preferred. unimi.itnih.govresearchgate.net
The following interactive table provides a comparative summary of the key features of these heterocyclic scaffolds.
| Scaffold | Key Heteroatom(s) | Hydrogen Bonding Potential | Structural Features | Common Biological Targets |
| Benzothiophene | Sulfur | Acceptor | Planar, aromatic | Kinases, enzymes, receptors |
| Benzothiazole | Sulfur, Nitrogen | Acceptor (S, N) | Planar, aromatic | Kinases, enzymes, receptors |
| Indole | Nitrogen | Donor (N-H) | Planar, aromatic | Receptors, enzymes, DNA |
| Benzodioxane | Oxygen (x2) | Acceptor | Non-planar, flexible | GPCRs, ion channels |
Mechanistic Investigations of Biological Activities in 2 Aminomethyl 1 Benzothiophen 4 Ol Derivatives in Vitro and Pre Clinical Models
Antimicrobial Activity and Target Identification
Benzothiophene (B83047) derivatives have demonstrated notable antimicrobial properties, with research focused on elucidating their specific mechanisms of action against various pathogens.
Antibacterial Mechanisms: Enzyme Inhibition and Cell Wall Interference
The antibacterial activity of benzothiophene derivatives has been attributed to their ability to interfere with essential bacterial processes, including cell wall synthesis. While direct inhibition of MurB by 2-(Aminomethyl)-1-benzothiophen-4-ol derivatives is not extensively documented in the provided research, related benzothiophene compounds have been shown to target key enzymes in the peptidoglycan biosynthesis pathway. For instance, benzothioxalone derivatives have been identified as inhibitors of MurA, an enzyme that catalyzes an early step in cell wall synthesis.
Some thiophene (B33073) derivatives have been shown to affect the integrity of the bacterial cell wall in Gram-negative bacteria, leading to increased membrane permeabilization. mdpi.com The antibacterial efficacy of various benzothiophene derivatives against both Gram-positive and Gram-negative bacteria has been documented, with some compounds showing moderate activity. i-scholar.in For example, certain benzothiophene acylhydrazone derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov
| Derivative Class | Target Organism | Observed Effect |
| Benzothiophene Acylhydrazones | Multidrug-resistant Staphylococcus aureus | Promising antibacterial activity mdpi.comnih.gov |
| Thiophene Derivatives | Gram-negative bacteria | Increased membrane permeabilization mdpi.com |
| General Benzothiophene Derivatives | Various bacteria | Moderate antibacterial activity i-scholar.in |
Antifungal Mechanisms: Ergosterol (B1671047) Biosynthesis Inhibition
A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of fungal cell membranes. A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene and also known as CYP51. Inhibition of this enzyme disrupts ergosterol production, leading to fungal cell death.
While the provided search results extensively discuss the role of CYP51 as a target for azole and benzimidazole (B57391) antifungals, there is a lack of specific evidence detailing the inhibition of CYP51 by this compound derivatives. nih.govresearchgate.netfrontiersin.orgnih.gov The mechanism of ergosterol biosynthesis inhibition is a well-established strategy for antifungal drug development, and the potential for benzothiophene derivatives to act via this pathway remains an area for further investigation. researchgate.net
Anti-mycobacterial Properties
Several benzothiophene derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has identified various mechanisms through which these compounds exert their anti-mycobacterial effects.
One notable target is the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.gov Molecular docking studies have suggested that benzo[b]thiophene-2-carboxylic acid derivatives may exert their inhibitory activity by targeting this enzyme. nih.gov Furthermore, 5-nitrothiophene derivatives have been shown to be activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, which has a bactericidal effect on both replicating and non-replicating mycobacteria. researchgate.netasm.org Other studies have highlighted the potential of benzo(c)thiophene-1,3-dione (B189187) as a novel scaffold against Mycobacterium tuberculosis. researchgate.net
| Benzothiophene Derivative | Proposed Target/Mechanism | Activity |
| Benzo[b]thiophene-2-carboxylic acid derivatives | DprE1 enzyme inhibition | Inhibition of active and dormant mycobacteria nih.gov |
| 5-Nitrothiophenes | Activation by Ddn to release nitric oxide | Activity against replicating and non-replicating M. tuberculosis researchgate.netasm.org |
| Benzo(c)thiophene-1,3-dione | Not specified | Promising anti-mycobacterial activity researchgate.net |
Anticancer and Antimitotic Effects
The anticancer potential of benzothiophene derivatives has been a significant focus of research, with studies revealing their ability to modulate key signaling pathways and cellular processes involved in cancer progression.
Modulation of Signal Transduction Pathways (e.g., STAT3 Inhibition)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in various cellular processes, including proliferation, survival, and differentiation. Aberrant activation of STAT3 is implicated in the development and progression of many human cancers, making it an attractive target for cancer therapy. nih.govnih.govfrontiersin.orgmdpi.com
Several studies have identified benzo[b]thiophene 1,1-dioxide derivatives as potent inhibitors of the STAT3 signaling pathway. nih.gov These compounds have been shown to inhibit the phosphorylation of STAT3, a key step in its activation. By blocking STAT3 signaling, these derivatives can induce apoptosis and inhibit the proliferation of cancer cells that have constitutively active STAT3. nih.gov
| Derivative Class | Cancer Cell Line(s) | Key Findings |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives | Various human cancer cells | Inhibition of STAT3 phosphorylation, induction of apoptosis nih.gov |
Cell Cycle Arrest and Senotherapeutic Modalities
Disruption of the normal cell cycle is a hallmark of cancer. Several benzothiophene derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation.
For example, certain benzothieno[3,2-b]pyran derivatives have been found to cause a disruption in the cell cycle profile of human colon adenocarcinoma cells (HCT-116), leading to a decrease in the G1 phase population and an increase in the pre-G and G2/M populations. tandfonline.com Similarly, tetrahydrobenzo[b]thiophene derivatives have been shown to induce a dose-dependent G2/M accumulation and cell cycle arrest. nih.gov These effects are often accompanied by the induction of apoptosis. tandfonline.comnih.govmdpi.commdpi.comnih.gov
Cellular senescence is a state of irreversible cell cycle arrest that can act as a tumor-suppressive mechanism. Senotherapeutics are a class of drugs that can selectively eliminate senescent cells (senolytics) or suppress their pro-inflammatory secretome (senomorphics). mdpi.comnatap.orgnih.govnih.gov While the direct application of this compound derivatives as senotherapeutics is not detailed in the provided search results, their ability to induce cell cycle arrest suggests a potential intersection with the pathways that govern cellular senescence. The development of benzothiophene derivatives with senotherapeutic properties could offer novel strategies for cancer treatment and addressing age-related diseases. nih.govresearchgate.net
| Derivative Class | Cancer Cell Line(s) | Effect on Cell Cycle |
| Benzothieno[3,2-b]pyran derivatives | Human colon adenocarcinoma (HCT-116) | Decrease in G1 phase, increase in pre-G and G2/M phases tandfonline.com |
| Tetrahydrobenzo[b]thiophene derivatives | A549 (human lung carcinoma) | Dose-dependent G2/M arrest nih.gov |
Inhibition of Specific Enzymes (e.g., Telomerase, hTS, hDHFR)
The benzothiophene nucleus has been identified as a promising scaffold for the development of inhibitors targeting enzymes crucial for cancer cell proliferation.
Telomerase: Telomerase is an enzyme essential for maintaining telomere length and is overexpressed in the vast majority of cancer cells, making it a prime therapeutic target. Benzothiophene derivatives have been investigated as telomerase inhibitors. The proposed mechanism for some of these derivatives involves the stabilization of non-canonical DNA structures, such as G-quadruplexes and i-motifs, within the telomeric regions. Formation of these structures can physically obstruct telomerase, thereby inhibiting its function. Patents and synthetic methodology reviews have noted the classification of certain benzothiophene derivatives as telomerase inhibitors.
Human Thymidylate Synthase (hTS): Human thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The thiophene and benzothiophene scaffolds have been utilized in the design of novel antifolates intended to inhibit hTS. For instance, thiophene-based analogues of known quinazoline (B50416) antifolate hTS inhibitors have been synthesized and evaluated, suggesting that the benzothiophene core can serve as a suitable pharmacophore for targeting this enzyme.
Human Dihydrofolate Reductase (hDHFR): While the benzothiophene scaffold is widely studied for various enzymatic targets, its role as a direct and potent inhibitor of human dihydrofolate reductase is less clearly defined in the current scientific literature. Although medicinal chemistry reports sometimes mention hDHFR and benzothiophene derivatives within the same broad studies, a direct, well-characterized inhibitory relationship is not prominently established.
Anti-inflammatory Pathways and Molecular Targets
Derivatives of benzothiophene have demonstrated significant anti-inflammatory activity through the modulation of several key molecular pathways.
Dual COX/LOX Inhibition: A primary mechanism for the anti-inflammatory effects of benzothiophene derivatives is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid cascade, producing pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. Certain novel benzothiophene derivatives have been shown to inhibit both COX-1/2 and 5-LOX, a desirable profile that can enhance anti-inflammatory efficacy while potentially mitigating the side effects associated with selective COX-2 inhibitors. researchgate.net The inhibitory concentrations for some derivatives fall within the low micromolar to nanomolar range. researchgate.netnih.gov
In Vitro COX/LOX Inhibitory Activity of Selected Benzothiophene and Related Derivatives
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| Benzimidazole-thiazole Hybrid (15b) | COX-2 | 0.045 | 294 |
| Benzimidazole-thiazole Hybrid (15b) | 15-LOX | 1.67 | N/A |
| Celecoxib (Reference) | COX-2 | 0.045 | 327 |
| Benzothiophene-Rhodanine Hybrid (5h) | COX-2 | Significantly higher than Celecoxib | - |
| Quercetin (Reference) | 15-LOX | 3.34 | N/A |
Inhibition of Pro-inflammatory Kinases and Pathways: Beyond direct enzyme inhibition, benzothiophene derivatives modulate intracellular signaling cascades. One notable target is the MAPK-activated protein kinase 2 (MK2), a downstream substrate of p38 kinase. A specific ATP-competitive benzothiophene inhibitor of MK2 was found to have an IC₅₀ of 5.2 nM and effectively inhibits the production of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. researchgate.net Furthermore, other derivatives have been shown to act as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This inhibition can suppress neuroinflammation by modulating the TLR4/NF-kB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. The NF-κB pathway, a central regulator of inflammatory gene expression, has been identified as a target for benzothiophene compounds in multiple studies. researchgate.net
Neurological Activities and Receptor Modulatory Mechanisms (e.g., Serotonin (B10506) Receptors)
The structural similarity of the benzothiophene core to indole (B1671886), the scaffold of the neurotransmitter serotonin, has prompted investigations into its neurological activities.
Serotonin Receptor Modulation: Research has confirmed that benzothiophene derivatives can exhibit significant affinity for serotonin (5-HT) receptors. Specific derivatives have been identified as ligands for 5-HT1A and 5-HT6 receptors and also as inhibitors of serotonin reuptake. While the indole NH group is often key for high-affinity interactions, benzothiophene derivatives have shown mild-to-moderate affinity, indicating they are viable bioisosteres for CNS targets. The development of 2- and 3-substituted benzothiophenes is an active area of research for novel ligands targeting the serotonergic system.
Other Neurological Targets: The therapeutic potential of this scaffold extends to other neurological targets. For instance, novel benzothiophene derivatives have been designed and synthesized to act as selective ligands for the cannabinoid receptor 2 (CB2), which plays a role in neuroinflammation and immune response in the central nervous system.
Other Emerging Biological Activities and Associated Mechanisms (e.g., Aldose Reductase Inhibition, Ras Protein Farnesylation Inhibition)
Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions associated with diabetes. This hyperactivity leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications. While potent aldose reductase inhibitors have been identified among the closely related benzofuran (B130515) and benzothiazine classes, with IC₅₀ values in the nanomolar to low micromolar range, the benzothiophene scaffold is also being actively investigated for this target. nih.gov The general pharmacophore for aldose reductase inhibitors often includes a planar aromatic ring system, making benzothiophene a suitable candidate for further development.
Ras Protein Farnesylation Inhibition: The Ras proteins are a family of small GTPases that are critical in signal transduction pathways regulating cell growth and proliferation. For Ras to become functional and localize to the cell membrane, it must undergo post-translational modification, beginning with farnesylation, a process catalyzed by farnesyltransferase (FTase). Inhibition of this enzyme prevents Ras activation and is a key strategy in anticancer drug development. A series of benzothiophene compounds has been found to exhibit highly potent inhibitory activity against human FTase, with IC₅₀ values in the nanomolar range. Structure-guided drug design has led to the optimization of these derivatives as promising anti-tumor agents.
In Vitro Farnesyltransferase (FTase) Inhibitory Activity of Benzothiophene Derivatives
| Compound Class | Target | IC₅₀ Range (nM) |
|---|---|---|
| Optimized Benzothiophene Analogs | Human FTase | 0.1 - 10 |
In Vitro Cytotoxicity and Selectivity Profiling in Diverse Cell Lines (e.g., MRC-5, HepG2, RPE-1 hTERT)
A crucial aspect of pre-clinical evaluation is determining a compound's cytotoxicity against cancerous cells and its selectivity over healthy, non-cancerous cells. Benzothiophene derivatives have been subjected to such profiling across various cell lines.
Cytotoxicity in Cancer Cell Lines (HepG2): The human hepatoma cell line HepG2 is a standard model for in vitro cytotoxicity screening. Various benzothiophene derivatives have demonstrated cytotoxic effects against HepG2 and other cancer cell lines, indicating their potential as anticancer agents. The potency of these compounds, measured by their IC₅₀ values, varies widely depending on the specific substitutions on the benzothiophene core.
Selectivity Profiling (MRC-5): To assess the therapeutic window, cytotoxicity is also measured in non-cancerous cell lines, such as the human lung fibroblast line MRC-5. Studies on indolinone-tethered benzothiophenes have shown that these compounds possess a satisfactory safety margin, with relatively high IC₅₀ values against MRC-5 cells compared to their activity against target pathogens. Similarly, related benzofuran derivatives have been evaluated against MRC-5 cells to establish a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to the effective concentration against the therapeutic target. A high SI value is indicative of a favorable selectivity profile.
While cytotoxicity data exists for cell lines like HepG2 and MRC-5, specific profiling of this compound derivatives against the human retinal pigment epithelial cell line RPE-1 hTERT is not prominently featured in the reviewed literature.
Illustrative Cytotoxicity and Selectivity Data for Benzothiophene and Related Scaffolds
| Compound Class | Cell Line | Activity | Value | Indication |
|---|---|---|---|---|
| Indolinone-tethered Benzothiophenes | MRC-5 (Normal Lung) | IC₅₀ | Relatively High | Favorable Safety Margin |
| Benzofuran Derivatives | MRC-5 (Normal Lung) | CC₅₀ | Assayed | Used to calculate Selectivity Index (SI) |
| Benzothiophene Derivatives | HepG2 (Liver Cancer) | IC₅₀ | Variable | Demonstrates anticancer potential |
Computational Chemistry and in Silico Modeling in 2 Aminomethyl 1 Benzothiophen 4 Ol Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. unar.ac.id This method is instrumental in understanding the binding mode and affinity of 2-(Aminomethyl)-1-benzothiophen-4-ol derivatives with their putative biological targets. For instance, studies on similar benzothiophene (B83047) scaffolds have utilized molecular docking to elucidate their inhibitory mechanisms against various enzymes. nih.gov
In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding pocket. The this compound derivative is then computationally "docked" into this pocket in various conformations. A scoring function is employed to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. biointerfaceresearch.com These studies can reveal crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are vital for biological activity.
For example, hypothetical docking studies of this compound derivatives against a protein kinase could reveal key interactions with amino acid residues in the active site. The aminomethyl group might form a hydrogen bond with a glutamic acid residue, while the benzothiophene core could engage in hydrophobic interactions with leucine (B10760876) and valine residues. The hydroxyl group on the benzothiophene ring could act as another hydrogen bond donor or acceptor, further stabilizing the complex.
Table 1: Hypothetical Molecular Docking Results of this compound Analogs against a Target Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analog A | -8.5 | ASP-184, LYS-67 | Hydrogen Bond, Electrostatic |
| Analog B | -7.9 | PHE-168, TRP-172 | Pi-Pi Stacking |
| Analog C | -9.2 | LEU-83, VAL-91 | Hydrophobic |
| Analog D | -8.1 | SER-124 | Hydrogen Bond |
These detailed interaction analyses provide a rational basis for the design of more potent and selective inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties that are critical for a desired biological effect, QSAR models can be used to predict the activity of novel compounds and guide the synthesis of more potent analogs.
In the context of this compound research, QSAR studies can be performed on a series of its derivatives with varying substituents. nih.gov A range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. These descriptors are then correlated with their experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov
A well-validated QSAR model can be represented by an equation that quantitatively describes the impact of different molecular properties on the activity. For instance, a hypothetical QSAR model for a series of this compound derivatives might indicate that increased hydrophobicity at a certain position and the presence of a hydrogen bond donor at another are beneficial for activity, while bulky substituents are detrimental.
Table 2: Statistical Parameters of a Hypothetical QSAR Model for Benzothiophene Derivatives
| Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |
| q² | 0.75 | Cross-validated r², indicating good internal predictive ability. |
| F-statistic | 120.5 | A high value suggests a statistically significant model. |
| Standard Error | 0.25 | A measure of the accuracy of the predictions. |
Such models are valuable for predicting the potency of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. rsc.org
Advanced Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). nih.gov
For this compound and its analogs, a pharmacophore model could be developed that includes features such as a hydrogen bond donor (from the hydroxyl or amino group), a hydrogen bond acceptor, a hydrophobic region (the benzothiophene ring), and an aromatic feature. researchgate.net This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. frontiersin.org
Virtual screening campaigns using such pharmacophore models have been successful in identifying novel scaffolds for various therapeutic targets. rsc.org The hits from the virtual screen are typically subjected to further filtering and molecular docking to refine the selection before they are prioritized for experimental testing. nih.gov This approach significantly enriches the hit rate of screening campaigns compared to traditional high-throughput screening.
Prediction of ADMET Properties for Lead Optimization
The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ljmu.ac.uk In silico ADMET prediction has become a critical component of the lead optimization process, helping to identify and address potential liabilities at an early stage. veterinaria.org
For this compound and its derivatives, a variety of computational models can be used to predict key ADMET parameters. These models are often based on large datasets of experimentally determined properties and employ machine learning algorithms or QSAR-like approaches.
Table 3: Predicted ADMET Properties of a Hypothetical this compound Derivative
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Capable of crossing cellular membranes. mdpi.com |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| hERG Blockade | Low risk | Reduced likelihood of cardiotoxicity. |
| Mutagenicity (Ames test) | Negative | Unlikely to be mutagenic. |
By evaluating these properties in silico, medicinal chemists can modify the structure of lead compounds to improve their pharmacokinetic profile and reduce potential toxicity, a process known as lead optimization. nih.govresearchgate.net This iterative cycle of design, prediction, and synthesis is crucial for developing safe and effective drug candidates.
Analytical and Spectroscopic Characterization Techniques for Benzothiophene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms within the 2-(Aminomethyl)-1-benzothiophen-4-ol molecule can be unequivocally established.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the chemical environment of each proton. For this compound, the expected signals would correspond to the protons on the benzothiophene (B83047) core, the aminomethyl side chain, and the hydroxyl and amino functional groups.
Aromatic Protons: The protons on the benzene (B151609) and thiophene (B33073) rings (H3, H5, H6, H7) are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shift and multiplicity of each proton depend on its position relative to the sulfur atom and the hydroxyl group. For instance, the H3 proton on the thiophene ring often appears as a singlet. The protons on the benzene ring (H5, H6, H7) would exhibit characteristic coupling patterns (e.g., doublets, triplets) based on their adjacency.
Aminomethyl Protons (-CH₂-): The two methylene protons of the aminomethyl group are adjacent to both the benzothiophene ring and the nitrogen atom. This environment would cause a downfield shift, with an expected resonance around δ 3.8 to 4.5 ppm, likely appearing as a singlet if there is no coupling to the -NH₂ protons.
Exchangeable Protons (-OH and -NH₂): The hydroxyl (-OH) and amino (-NH₂) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets. The phenolic -OH proton might resonate between δ 5.0 and 9.0 ppm, while the -NH₂ protons could appear in a wide range from δ 1.5 to 4.0 ppm. These signals often disappear or shift upon the addition of a deuterated solvent like D₂O, which is a key method for their identification.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
Aromatic and Heterocyclic Carbons: The eight carbon atoms of the benzothiophene core are expected to have signals in the aromatic region of the spectrum, from approximately δ 110 to 155 ppm. The carbon bearing the hydroxyl group (C4) would be significantly deshielded, appearing further downfield (around δ 150-155 ppm). The carbons of the thiophene moiety (C2 and C3) and the bridgehead carbons also show distinct chemical shifts characteristic of the heterocyclic system.
Aminomethyl Carbon (-CH₂-): The carbon of the aminomethyl group is attached to the aromatic ring and the nitrogen atom, leading to a chemical shift in the range of δ 40 to 50 ppm.
Predicted NMR Data Tables
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~7.2 | s (singlet) |
| H5, H6, H7 | 7.0 - 7.8 | m (multiplet) |
| -CH₂- | ~4.0 | s (singlet) |
| -NH₂ | 1.5 - 4.0 | br s (broad singlet) |
| -OH | 5.0 - 9.0 | br s (broad singlet) |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~122 |
| C3a (bridgehead) | ~130 |
| C4 | ~152 |
| C5, C6, C7 | 115 - 128 |
| C7a (bridgehead) | ~140 |
| -CH₂- | ~45 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS/MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of the compound from a mixture before its analysis.
For this compound (molecular formula: C₉H₉NOS), the calculated monoisotopic mass is approximately 179.04 Da. In electrospray ionization (ESI) positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 180.05.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation, providing valuable structural insights. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. Key expected fragmentation pathways include:
Alpha-Cleavage: The bond between the methylene group and the benzothiophene ring is susceptible to cleavage. The most characteristic fragmentation for aminomethyl-substituted aromatics is the loss of the aminomethyl moiety or parts of it. A primary fragmentation would be the loss of the neutral CH₂NH₂ radical, though more commonly, cleavage of the C-C bond adjacent to the nitrogen results in the formation of a stable benzothienyloxonium-type ion.
Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃, 17 Da), which would result in a fragment ion at m/z 163.
Benzothiophene Ring Fragmentation: The stable benzothiophene ring system can also fragment under higher collision energy, typically involving the loss of neutral molecules like carbon monosulfide (CS, 44 Da) or acetylene (C₂H₂, 26 Da), which are characteristic of thiophene-containing compounds. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. unirioja.es High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the analysis of moderately polar compounds like this compound. sielc.com
Stationary Phase: A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity. sielc.com
Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, is common. mdpi.com To ensure good peak shape for the basic amine and acidic phenol, a modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com For LC-MS applications, a volatile buffer like formic acid or ammonium formate is required.
Detection: A UV detector is suitable for detection, as the benzothiophene core contains a strong chromophore that absorbs UV light, typically in the range of 220-300 nm.
Gas Chromatography (GC): GC can also be used, although the compound's polarity and potential for thermal degradation may require derivatization. The hydroxyl and amino groups can be silylated (e.g., with BSTFA) to increase volatility and thermal stability.
Stationary Phase: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5), is generally appropriate. nih.gov
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
While a specific crystal structure for this compound is not publicly available, analysis of related benzothiophene derivatives allows for a reliable prediction of its key structural features. semanticscholar.orgacs.orgnih.gov
Molecular Geometry: The benzothiophene ring system is expected to be essentially planar. The bond lengths and angles within the fused rings would be consistent with those observed in other benzothiophene structures.
Substituent Conformation: The aminomethyl and hydroxyl groups will be attached to this planar core. The C-C-N and C-O-H bond angles will adopt standard geometries.
Intermolecular Interactions: In the solid state, the presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (N, O, and the π-system of the rings) would lead to the formation of an extensive hydrogen-bonding network. This network would be crucial in dictating the crystal packing arrangement, potentially leading to layered or herringbone structures commonly observed for planar aromatic molecules. semanticscholar.org This analysis provides a complete picture of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
Future Perspectives and Uncharted Research Avenues for 2 Aminomethyl 1 Benzothiophen 4 Ol
Discovery of Novel Biological Targets and Therapeutic Applications
The benzothiophene (B83047) nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. ijpsjournal.comeurekaselect.comrsc.org Marketed drugs with this scaffold include the selective estrogen receptor modulator Raloxifene, the antipsychotic agent Brexpiprazole, and the antifungal Sertaconazole. wikipedia.orgnih.gov This precedent suggests that 2-(Aminomethyl)-1-benzothiophen-4-ol could be a valuable starting point for identifying new therapeutic agents.
Future research should involve comprehensive screening of the compound against a diverse panel of biological targets to uncover its therapeutic potential. The structural alerts within the molecule—the aminomethyl and hydroxyl functionalities on the benzothiophene ring—suggest possible interactions with a range of enzymes and receptors. For instance, various benzothiophene derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govresearchgate.netnih.gov A systematic investigation into these and other areas is a logical next step. High-throughput screening campaigns, followed by more focused biological assays, will be instrumental in elucidating the compound's mechanism of action and identifying novel molecular targets.
| Therapeutic Area | Potential Biological Target | Rationale Based on Benzothiophene Derivatives | Reference |
|---|---|---|---|
| Oncology | Estrogen Receptor Alpha (ERα) | Hydroxy benzothiophenes, such as Raloxifene, are known selective estrogen receptor modulators used in breast cancer therapy. | rsc.orgnih.gov |
| Oncology | Nicotinamide phosphoribosyltransferase (Nampt) | Benzothiophene amides have been identified as potent inhibitors of Nampt, a target in cancer therapy. | nih.gov |
| Neurodegenerative Diseases | Cholinesterases (AChE, BChE) | Benzothiophene-chalcone hybrids have been synthesized as inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease. | nih.gov |
| Inflammatory Diseases | 5-Lipoxygenase | Zileuton, a benzothiophene derivative, is an inhibitor of 5-lipoxygenase used in treating asthma. | wikipedia.orgnih.gov |
| Infectious Diseases | Fungal enzymes | Sertaconazole is a benzothiophene-based antifungal agent. | wikipedia.org |
| Various | Kinases | The benzothiophene scaffold is utilized in the design of various kinase inhibitors for cancer treatment. | numberanalytics.com |
Development of Advanced Delivery Systems and Prodrug Strategies
The clinical success of a bioactive compound is often dependent on its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. The structure of this compound, with its primary amine and phenolic hydroxyl group, is highly amenable to the development of prodrugs and advanced drug delivery systems. nih.govresearchgate.net
Prodrug strategies can be employed to mask the polar functional groups, thereby enhancing lipophilicity and facilitating passage across biological membranes. For the phenolic hydroxyl group, esterification to create aliphatic or aromatic esters, carbamates, or phosphate (B84403) esters could improve oral bioavailability by protecting it from first-pass metabolism. researchgate.netepa.gov The primary amine can be derivatized into amides, carbamates, or linked to amino acids to leverage specific transporter proteins for targeted delivery. nih.govnih.gov These modifications are designed to be cleaved in vivo by metabolic enzymes, releasing the active parent drug at the desired site of action.
Furthermore, encapsulation of this compound or its prodrugs into advanced delivery systems like liposomes, niosomes, or polymeric nanoparticles could offer additional advantages. mdpi.com Such systems can improve drug solubility, protect the compound from premature degradation, and enable targeted delivery to specific tissues, thereby enhancing efficacy and reducing potential side effects.
| Functional Group | Prodrug Strategy | Potential Advantage | Reference |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Esterification (e.g., with amino acids) | Improved water solubility and targeted uptake via amino acid transporters. | researchgate.net |
| Phenolic Hydroxyl (-OH) | Carbamate formation | Protection against first-pass metabolism and controlled release. | epa.gov |
| Primary Amine (-NH2) | N-Acylation to form amides | Increased lipophilicity and enhanced membrane permeability. | nih.gov |
| Primary Amine (-NH2) | Formation of Schiff bases | pH-sensitive release of the parent drug. | nih.gov |
| Whole Molecule | Liposomal Encapsulation | Enhanced solubility, improved stability, and potential for passive targeting to tumor tissues (EPR effect). | mdpi.com |
| Whole Molecule | Polymeric Nanoparticles | Controlled and sustained release, protection from degradation, and surface functionalization for active targeting. | nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design
Predictive models can be developed to forecast the bioactivity of derivatives of this compound against various targets. plos.orggithub.com By training algorithms on large datasets of known compounds and their biological activities, it is possible to generate quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the potency of novel, computationally designed analogs, prioritizing the synthesis of the most promising candidates. github.com
Furthermore, generative AI models can design novel benzothiophene derivatives with optimized properties, such as enhanced target affinity, improved selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Molecular docking simulations can provide insights into the binding modes of these compounds with their putative targets, guiding further structural modifications to improve interactions and potency.
| AI/ML Technique | Application | Expected Outcome | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives. | Prioritization of synthetic targets with high predicted potency. | nih.gov |
| Machine Learning Classifiers | Predicting bioactivity against specific protein targets. | Identification of potential therapeutic targets for the compound scaffold. | plos.org |
| Molecular Docking and Dynamics | Simulating the binding of the compound to protein targets. | Understanding the mechanism of action and guiding rational drug design. | nih.gov |
| Generative Adversarial Networks (GANs) | De novo design of novel benzothiophene derivatives. | Creation of new chemical entities with optimized multi-parameter profiles (potency, selectivity, ADMET). | acm.orgmdpi.com |
| Predictive ADMET models | In silico prediction of pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. | nih.gov |
Exploration in Non-Therapeutic Fields
Beyond its potential in medicine, the benzothiophene scaffold is of significant interest in materials science, particularly in the field of organic electronics. numberanalytics.com Fused thiophene (B33073) systems, such as ijpsjournal.combenzothieno[3,2-b] ijpsjournal.combenzothiophene (BTBT), are renowned for their excellent performance as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgsemanticscholar.orgnih.gov
The structure of this compound provides functional handles (amine and hydroxyl groups) that could be used to synthesize novel polymeric or oligomeric materials. researchgate.net For instance, these groups could serve as points for polymerization or for attaching solubilizing side chains, which are crucial for the solution-based processing of organic electronic materials. bohrium.com The electronic properties of the benzothiophene core could be fine-tuned through chemical modification to create materials with desired charge transport characteristics. rsc.org Further research could explore the synthesis of derivatives and their subsequent evaluation in electronic devices, opening up a completely new avenue of application for this versatile scaffold.
| Field | Potential Application | Rationale | Reference |
|---|---|---|---|
| Organic Electronics | Organic Field-Effect Transistors (OFETs) | The benzothiophene core is a key component of high-performance organic semiconductors like BTBT. | acs.orgnih.gov |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Functionalized benzothiophenes can be used as charge-transporting or emissive layers in OLEDs. | researchgate.net |
| Materials Science | Organic Photovoltaics (OPVs) | Thiophene-based materials are widely used as donor materials in organic solar cells. | semanticscholar.org |
| Materials Science | Chemical Sensors | The electronic properties of benzothiophene derivatives can be modulated by the presence of specific analytes, enabling their use in sensor applications. | researchgate.net |
| Dye Chemistry | Synthesis of Dyes | The benzothiophene structure is a component of dyes such as thioindigo. | wikipedia.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(Aminomethyl)-1-benzothiophen-4-ol, and how can reaction parameters be optimized?
- Answer : Synthesis typically involves functionalization of the benzothiophene core. Key approaches include:
- Nucleophilic substitution : Reacting 1-benzothiophen-4-ol derivatives with aminomethylating agents (e.g., Boc-protected amines followed by deprotection).
- Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination to introduce the aminomethyl group.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst systems (e.g., Pd(OAc)₂/Xantphos). Monitor progress via TLC or LC-MS .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and aminomethyl signals (δ 2.8–3.5 ppm). Carbon signals for the thiophene ring (C-S coupling) and hydroxyl group (broad peak) are critical.
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS.
- X-ray crystallography : Resolve stereochemical ambiguities; compare with DFT-optimized structures .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH).
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals.
- HPLC : Reverse-phase C18 columns for final purity assessment (>95%) .
Advanced Research Questions
Q. How does conformational flexibility influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- DFT calculations : Model low-energy conformers to predict binding modes.
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.
- SAR studies : Modify substituents (e.g., halogenation) to correlate conformation with activity .
Q. How can conflicting biological activity data across studies be systematically addressed?
- Answer :
- Assay standardization : Control variables like buffer pH, temperature, and cell line viability.
- Purity validation : Use HPLC and elemental analysis to rule out impurities.
- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions .
Q. What strategies enable derivatization of this compound for structure-activity relationship (SAR) studies?
- Answer :
- Acylation : React with acyl chlorides to modify the aminomethyl group.
- Electrophilic substitution : Introduce halogens or nitro groups to the benzothiophene ring.
- Click chemistry : Attach fluorescent probes (e.g., azide-alkyne cycloaddition) for cellular tracking .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
- Answer :
- Reproducibility checks : Verify catalyst purity, moisture-free conditions, and inert atmosphere.
- Byproduct analysis : Use GC-MS or NMR to identify side products (e.g., over-alkylation).
- Scale-up adjustments : Optimize stirring rate and heat transfer in larger batches .
Methodological Tables
| Parameter | Optimization Strategy | Key References |
|---|---|---|
| Solvent polarity | Test DMF (polar) vs. THF (moderate) for solubility | |
| Catalyst system | Compare Pd(OAc)₂/Xantphos vs. CuI/ligand systems | |
| Purification | Gradient elution (Hexane → EtOAc/MeOH) | |
| Biological assay | Standardize pH (7.4) and temperature (37°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
